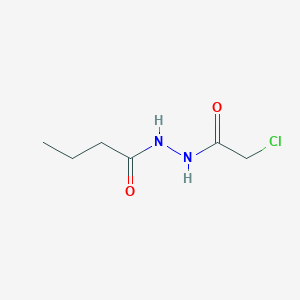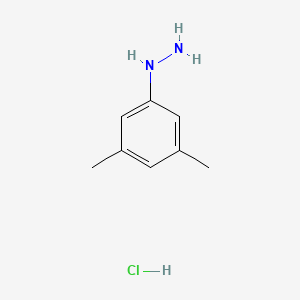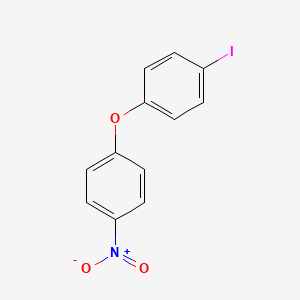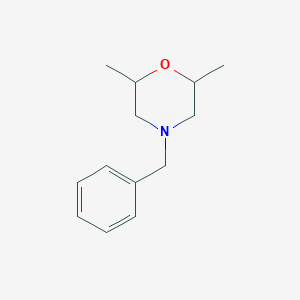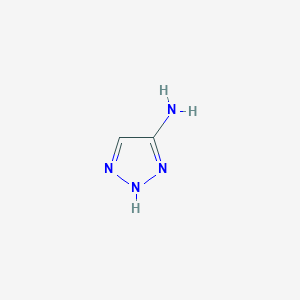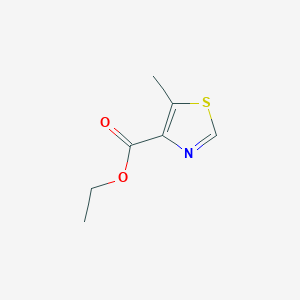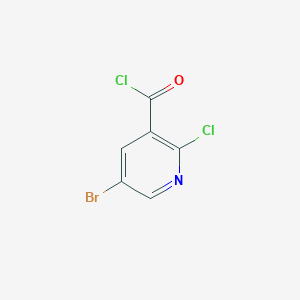
5-Bromo-2-chloro-3-pyridinecarbonyl chloride
Übersicht
Beschreibung
5-Bromo-2-chloro-3-pyridinecarbonyl chloride is a chemical compound with the molecular formula C6H2BrCl2NO . It has a molecular weight of 254.9 . The compound is typically stored at temperatures between 2-8°C and is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 5-Bromo-2-chloro-3-pyridinecarbonyl chloride is 1S/C6H2BrCl2NO/c7-3-1-4 (6 (9)11)5 (8)10-2-3/h1-2H . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
5-Bromo-2-chloro-3-pyridinecarbonyl chloride is a solid at room temperature . It has a molecular weight of 254.9 and a molecular formula of C6H2BrCl2NO .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
“5-Bromo-2-chloro-3-pyridinecarbonyl chloride” is a chemical compound with the CAS Number: 78686-86-9 . It is often used as a starting material or intermediate in the synthesis of other chemical compounds .
Antitumor Activity
One of the significant applications of “5-Bromo-2-chloro-3-pyridinecarbonyl chloride” is in the field of medicinal chemistry. It has been found that the enantiomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide, which can be synthesized from “5-Bromo-2-chloro-3-pyridinecarbonyl chloride”, exhibit antitumor activity . These compounds inhibit the activity of PI3Kα kinase, which is often associated with cancer .
Drug Design
The pyridinesulfonamide fragment, which can be derived from “5-Bromo-2-chloro-3-pyridinecarbonyl chloride”, is an important component in the design of drug candidates . It has been found to possess a wide range of biological activities, including antibacterial, antiviral, antidiabetic, diuretic, antitumor, and antithyroid activities .
PI3K Inhibitors
Pyridine-3-sulfonamide derivatives, which can be synthesized from “5-Bromo-2-chloro-3-pyridinecarbonyl chloride”, have been selected as phosphatidylinositol 4-kinase (PI4K) inhibitors and phosphoinositide 3-kinase (PI3K) inhibitors . These inhibitors are important in the treatment of various diseases, including cancer .
Organocatalysis
Sulfonamide compounds, such as those derived from “5-Bromo-2-chloro-3-pyridinecarbonyl chloride”, can be used in organocatalysis due to their capacity for forming fairly weak hydrogen bonds and increasing acidity compared to the amide group . This makes them useful in various chemical reactions.
Stereostructural Studies
The stereostructures of the enantiomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide, which can be synthesized from “5-Bromo-2-chloro-3-pyridinecarbonyl chloride”, have been researched . The study of these stereostructures can provide valuable insights into the role of stereostructural pyridine-3-sulfonamide derivatives in bioactivity .
Safety And Hazards
The compound is classified as a danger under the GHS07 pictogram . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Eigenschaften
IUPAC Name |
5-bromo-2-chloropyridine-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2NO/c7-3-1-4(6(9)11)5(8)10-2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLONDRTSKAJOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90506561 | |
| Record name | 5-Bromo-2-chloropyridine-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90506561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-chloro-3-pyridinecarbonyl chloride | |
CAS RN |
78686-86-9 | |
| Record name | 5-Bromo-2-chloropyridine-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90506561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-chloronicotinyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

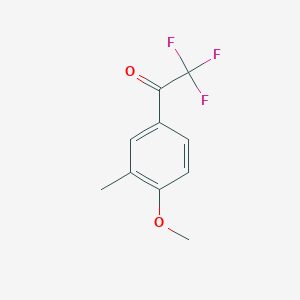
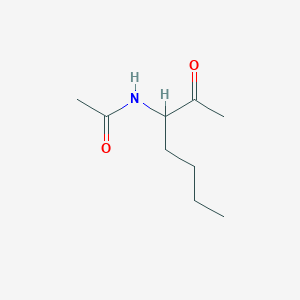

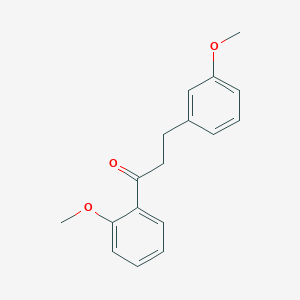
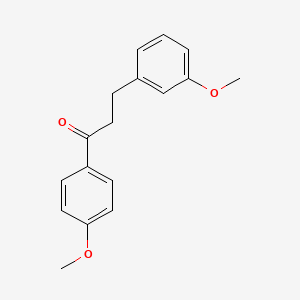
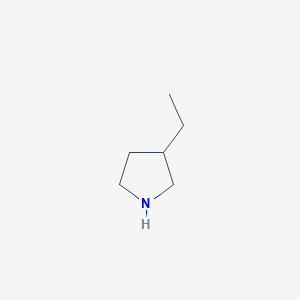
![[(Propan-2-yl)oxy]acetaldehyde](/img/structure/B1315204.png)
